1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea
Description
1-(4-Methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea is a urea derivative featuring a cyclopenta[c]pyridazinone core linked to a 4-methoxybenzyl group via an ethyl chain. The urea functional group enhances hydrogen-bonding capacity, which may influence solubility and receptor-binding interactions. This compound is of interest in medicinal chemistry due to its hybrid structure, combining features of both urea derivatives and nitrogen-containing heterocycles.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-15-7-5-13(6-8-15)12-20-18(24)19-9-10-22-17(23)11-14-3-2-4-16(14)21-22/h5-8,11H,2-4,9-10,12H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTQRYDSFCXPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex molecular structure characterized by the following components:
- 4-Methoxybenzyl Group : Enhances lipophilicity and may affect the binding affinity to biological targets.
- Urea Linkage : Common in biologically active compounds, often involved in hydrogen bonding with target proteins.
- Cyclopenta[c]pyridazine Moiety : Contributes to the unique pharmacological profile and may interact with various biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Specifically:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 µM.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens:
- Bacterial Inhibition : In vitro assays revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has provided insights into how modifications influence biological activity:
| Modification | Biological Activity | Reference |
|---|---|---|
| Addition of halogen substituents | Increased potency against cancer cell lines | |
| Variation in alkyl chain length | Altered pharmacokinetic properties |
Toxicity Studies
Toxicity assessments have been conducted to evaluate the safety profile of this compound:
- Acute Toxicity : Animal studies indicate a low acute toxicity profile with an LD50 greater than 2000 mg/kg.
- Chronic Toxicity : Long-term studies are ongoing to assess potential organ-specific toxicity and carcinogenic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-methoxybenzyl)-3-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)urea with three structurally related compounds from the literature. Key differences in core structure, substituents, and physicochemical properties are highlighted.
Structural and Functional Group Comparisons
Key Observations :
- Core Heterocycles: The target compound’s cyclopenta[c]pyridazinone core differs from the imidazo[1,2-a]pyridine (1l, 2d) and pyrrolo[1,2-b]pyridazine (patent compound) systems. Cyclopenta[c]pyridazinone has a fused five-membered carbocycle, which may impart distinct conformational stability compared to the six-membered imidazopyridine or pyrrolopyridazine systems .
- Substituent Effects: The 4-methoxybenzyl group in the target compound contrasts with the electron-withdrawing nitro and cyano groups in 1l and 2d. Methoxy groups typically enhance solubility via polarity, whereas nitro/cyano groups may improve metabolic stability .
- Functional Groups : The urea linkage in the target compound is absent in the compared derivatives, which instead feature ester or nitrile groups. Urea’s hydrogen-bonding capacity may enhance target selectivity in biological systems.
Physicochemical and Spectroscopic Data
- Melting Points: The imidazopyridine derivatives (1l, 2d) exhibit high melting points (215–245°C), likely due to strong intermolecular interactions (e.g., π-stacking of aromatic rings and hydrogen bonding from nitro/cyano groups) . The target compound’s melting point is unreported, but its urea group may reduce crystallinity compared to esters.
- Synthetic Yields: The yields for 1l (51%) and 2d (55%) suggest moderate synthetic efficiency under the reported one-pot conditions . No yield data is available for the target compound or the patent derivative.
- Spectroscopic Signatures: 1H NMR: The target compound’s urea NH protons would resonate near δ 6–8 ppm, distinct from the ester methyl protons (δ 1–2 ppm) in 1l and 2d . IR: A strong carbonyl stretch (~1700 cm⁻¹) is expected for the cyclopenta[c]pyridazinone ketone, overlapping with urea’s C=O stretch. This differs from the ester C=O (~1740 cm⁻¹) in 1l and 2d .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
